molecular formula C20H18ClN5 B3014202 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921582-22-1

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3014202
CAS No.: 921582-22-1
M. Wt: 363.85
InChI Key: RCEKAZLYQBTLKC-UHFFFAOYSA-N
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Description

Its structure features a 4-chloro-2-methylphenyl group at the 1-position and an N-ethyl-N-phenyl substitution on the pyrimidine ring. This combination of substituents influences its physicochemical properties, such as lipophilicity and solubility, and biological activity .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-10-9-15(21)11-14(18)2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKAZLYQBTLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically with sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific enzymes, such as protein tyrosine kinases. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Key Structural Differences and Similarities:
The pyrazolo[3,4-d]pyrimidine core is highly modifiable, with variations in substituents at the 1-, 3-, 4-, and 6-positions significantly altering activity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Features Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound 1-(4-Chloro-2-methylphenyl), N-ethyl-N-phenyl Balanced lipophilicity from chloro and ethyl groups N/A* N/A* Kinase inhibition (hypothesized) -
6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Chloro-2-methylphenyl), 6-chloro, N-methyl Methyl group enhances steric hindrance N/A N/A Kinase inhibition (implied)
PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-(tert-butyl), 3-(4-chlorophenyl) Bulky tert-butyl group; Src kinase inhibitor N/A N/A Src family kinase inhibition
1-(2-Chloro-2-phenylethyl)-N-phenyl-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-Chloro-2-phenylethyl), 6-ethylthio, N-phenyl Thioether linkage enhances stability 51 128–131 Not specified
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Chlorophenyl), N-(2-methoxyethyl) Methoxyethyl improves solubility N/A N/A Not specified
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-Chloro-2-(4-chlorophenyl)ethyl), N-(pyridin-4-ylmethyl) Heterocyclic substitution enhances target binding N/A N/A Not specified

Key Observations:

  • Substituent Position: The 4-chloro-2-methylphenyl group at the 1-position (target compound) is distinct from PP2’s tert-butyl group, which confers selectivity for Src kinases .
  • N-Substituents: The N-ethyl-N-phenyl group in the target compound contrasts with PP3’s simple phenyl group, likely enhancing steric bulk and altering ATP-binding pocket interactions .
  • Thioether vs. Alkyl Groups: Compounds with 6-ethylthio groups (e.g., 2c in ) show lower melting points (~128–131°C) compared to methylthio derivatives (169–171°C), suggesting reduced crystallinity with longer alkyl chains .

Physicochemical and Pharmacokinetic Properties

  • Solubility: N-(2-methoxyethyl) derivatives () exhibit higher aqueous solubility due to polar methoxy groups, whereas the target compound’s N-ethyl-N-phenyl group may reduce solubility .
  • Melting Points: Thioether-containing analogs (e.g., 2c) have lower melting points than chloro-substituted derivatives (e.g., 2a: 169–171°C), indicating flexibility impacts crystallinity .

Biological Activity

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound from the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anti-cancer, anti-inflammatory, and antibacterial properties. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine. Its molecular formula is C20H18ClN5C_{20}H_{18}ClN_5 with a molecular weight of approximately 365.84 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

Primary Target

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, leading to apoptosis in cancer cells.

Mode of Action

The compound binds to the ATP-binding site of CDK2, mimicking ATP and preventing substrate phosphorylation. This inhibition affects various biochemical pathways related to DNA and RNA synthesis, ultimately resulting in the death of cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound was tested against neuroblastoma (SH-SY5Y), glioblastoma (GB), and prostate cancer (PC) cell lines.
Cell LineIC50 (μM)Reference
SH-SY5Y8.63
GB10.00
PC12.03

The IC50 values indicate effective concentrations at which the compound inhibits cell growth by 50%.

Anti-inflammatory and Antibacterial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory and antibacterial activities. These effects are hypothesized to arise from its ability to inhibit specific kinases involved in inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies suggest that the compound can be effectively absorbed and distributed within biological systems, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on enhancing the efficacy of pyrazolo[3,4-d]pyrimidines through novel delivery systems:

  • Nanoparticle Encapsulation : Research demonstrated that encapsulating pyrazolo[3,4-d]pyrimidines in albumin nanoparticles significantly improved solubility and cytotoxicity against neuroblastoma cells compared to free drug formulations .
  • Combination Therapies : Investigations into combination therapies using this compound with other chemotherapeutics have shown synergistic effects that enhance overall anticancer efficacy in preclinical models .

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